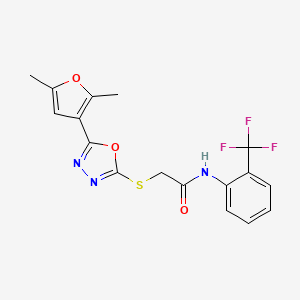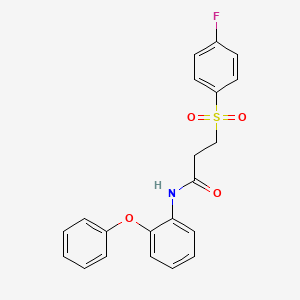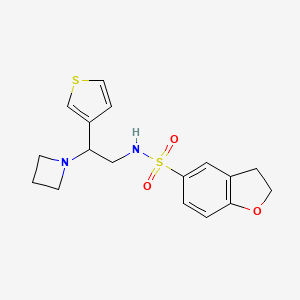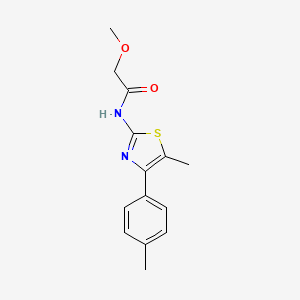![molecular formula C21H19ClN4O4 B2712384 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide CAS No. 1171626-48-4](/img/structure/B2712384.png)
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a piperidine-1-carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, while the 1,3,4-oxadiazol-2-yl group is a type of heterocyclic compound containing nitrogen and oxygen .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the oxadiazole group might undergo reactions with nucleophiles or bases, while the piperidine ring might be involved in reactions with acids .科学的研究の応用
Molecular Interaction Studies
One study focused on the molecular interaction of cannabinoid receptor antagonists, investigating the conformational analysis and binding mechanisms to cannabinoid receptors. This research is crucial for understanding how specific compounds interact with biological targets, potentially leading to the development of new therapeutic agents (Shim et al., 2002).
Antimicrobial Activity
Several compounds, including those with the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains. For example, new pyridine derivatives have shown variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011).
Antiproliferative and Anticancer Research
Compounds containing the 1,3,4-oxadiazole ring have been investigated for their potential antiproliferative and anticancer activities. These studies aim to identify new therapeutic options for cancer treatment, with some compounds showing promising results against various cancer cell lines (Krasavin et al., 2014).
Anti-Fatigue Effects
Research on benzamide derivatives, including the compound of interest, has explored their potential anti-fatigue effects. Such studies aim to understand the mechanisms behind fatigue and identify compounds that could enhance physical endurance (Wu et al., 2014).
Biological Activity Predictions
The synthesis of novel compounds and the prediction of their biological activities are critical steps in drug discovery. Research efforts include the development of bicyclic systems and assessment of their potential biological applications, leveraging computational predictions to guide experimental validations (Kharchenko et al., 2008).
Safety and Hazards
特性
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-15-4-6-16(7-5-15)23-21(27)26-9-1-2-14(11-26)20-25-24-19(30-20)13-3-8-17-18(10-13)29-12-28-17/h3-8,10,14H,1-2,9,11-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTYYRMBMULDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
![4-Nitrobenzo[d]thiazol-5-amine hydrochloride](/img/structure/B2712303.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)

![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2712312.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2712316.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712319.png)
![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/no-structure.png)
